Sodium molybdate

Description

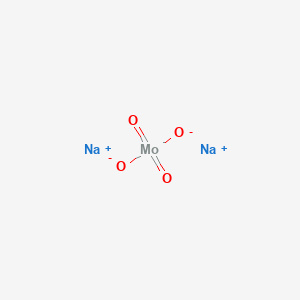

Structure

2D Structure

Properties

IUPAC Name |

disodium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.2Na.4O/q;2*+1;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXXNOYZHKPKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2MoO4, MoNa2O4 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Sodium molybdate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_molybdate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-40-6 (dihydrate), 12680-49-8 (cpd with unspecified MF) | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE POWDER. | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium molybdate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 100 °C: 84 | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.78 g/cm³ | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

7631-95-0, 13466-16-5 | |

| Record name | Sodium molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013466165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium molybdate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Molybdate (MoO42-), sodium (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/948QAQ08I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

687 °C | |

| Record name | SODIUM MOLYBDATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Preparation Methodologies of Sodium Molybdate

Conventional Synthesis Routes

Conventional methods for sodium molybdate (B1676688) synthesis are well-established and widely used in industrial applications. These routes typically involve the reaction of molybdenum-containing precursors with sodium compounds.

Hydration Method

Historically, one of the earliest methods for synthesizing sodium molybdate was through a hydration process. atamankimya.comatamanchemicals.comatamankimya.com While specific details of the original hydration method are not extensively documented in contemporary literature, the term generally refers to processes where water plays a crucial role in the formation of the hydrated salt, often starting from molybdenum oxides or other precursors that are treated with a sodium-containing aqueous solution. bisley.biz

Dissolution of Molybdenum Trioxide in Sodium Hydroxide (B78521) and Crystallization

A more common and convenient synthesis involves the dissolution of molybdenum trioxide (MoO₃) in an aqueous solution of sodium hydroxide (NaOH). atamankimya.comatamanchemicals.comatamankimya.comsciencemadness.orgimoa.info This reaction is typically carried out at a temperature range of 50–70 °C to facilitate the dissolution and formation of this compound. atamankimya.comatamanchemicals.comatamankimya.comsciencemadness.orgwikipedia.orgatamanchemicals.com The balanced chemical equation for this reaction is:

MoO₃ + 2NaOH → Na₂MoO₄ + H₂O webqc.org

Following the dissolution, the resulting solution is filtered to remove any insoluble impurities. The this compound is then recovered from the filtrate through crystallization. atamankimya.comatamanchemicals.comatamankimya.comsciencemadness.org The hydration state of the crystallized product is dependent on the temperature at which crystallization occurs. Crystallization above 10 °C yields the dihydrate form (Na₂MoO₄·2H₂O), while crystallization below 10 °C results in the formation of the decahydrate. wikipedia.orgatamanchemicals.com

A variation of this method, known as the caustic extraction method, involves roasting molybdenum concentrate to produce molybdenum trioxide, which is then leached with a caustic soda solution to form this compound. The resulting solution is then subjected to filtration, evaporation, cooling, and crystallization to obtain the final product. molybdenum.com.cn

| Parameter | Value |

| Reactants | Molybdenum Trioxide (MoO₃), Sodium Hydroxide (NaOH) |

| Temperature | 50–70 °C |

| Product (crystallized >10°C) | This compound Dihydrate (Na₂MoO₄·2H₂O) |

| Product (crystallized <10°C) | This compound Decahydrate |

Anhydrous Salt Preparation

The anhydrous form of this compound (Na₂MoO₄) can be readily prepared from its hydrated counterpart. The process involves heating the this compound dihydrate (Na₂MoO₄·2H₂O) to a temperature of 100 °C. atamankimya.comatamanchemicals.comatamankimya.comsciencemadness.orgwikipedia.orgatamanchemicals.com At this temperature, the water of crystallization is driven off, resulting in the anhydrous salt.

Advanced and Sustainable Synthesis Approaches

In recent years, research has focused on developing more efficient, cost-effective, and environmentally friendly methods for this compound synthesis. These advanced approaches often utilize novel technologies to enhance reaction rates and yields while minimizing energy consumption and waste generation.

Microwave-Enhanced Roasting and Alkali Leaching from Molybdenum Concentrates

An innovative and sustainable approach involves the use of microwave energy for the roasting of molybdenum concentrates, followed by alkali leaching to produce this compound. hep.com.cnustb.edu.cnustb.edu.cnresearchgate.netku.ac.ae This method offers several advantages over traditional roasting techniques, including higher thermal efficiency and reduced energy consumption. hep.com.cnustb.edu.cn

In this process, molybdenum concentrate is first roasted under optimized conditions to convert molybdenum sulfide (MoS₂) to molybdenum trioxide (MoO₃). hep.com.cnustb.edu.cnustb.edu.cnresearchgate.netku.ac.ae The key parameters for the microwave-enhanced roasting and subsequent alkali leaching have been identified through detailed research findings. hep.com.cnustb.edu.cnustb.edu.cnresearchgate.netku.ac.ae

Optimal Conditions for Microwave-Enhanced Roasting and Alkali Leaching

| Parameter | Optimal Value |

|---|---|

| Roasting Temperature | 700°C |

| Holding Time | 110 minutes |

| Power-to-Mass Ratio | 110 W/g |

| Leaching Solution | 2.5 mol/L NaOH |

| Liquid-to-Solid Ratio | 2 mL/g |

| Leaching Temperature | 60°C |

| Leaching Solution Termination pH | 8 |

Under these optimized conditions, a leaching rate of this compound of 96.24% can be achieved, with the final product having a purity of 94.08% after the removal of impurities. hep.com.cnustb.edu.cnustb.edu.cnresearchgate.netku.ac.ae

Preparation from Ammonium (B1175870) Molybdate and Sodium Nitrite (B80452)

A method for the preparation of this compound from ammonium molybdate and sodium nitrite has also been developed. google.com This process is conducted at normal temperature and involves the dropwise addition of a sodium nitrite solution to an ammonium molybdate solution with constant stirring. google.com

The key to this synthesis is controlling the atomic molar ratio of sodium to molybdenum at 2:1. google.com Upon mixing, a white precipitate of this compound forms immediately. The precipitate is then aged for 12 hours, followed by washing with distilled water and absolute ethanol to remove any unreacted starting materials and by-products. Finally, the product is filtered and dried to yield white, flaky this compound. google.com

Reaction Parameters for Synthesis from Ammonium Molybdate and Sodium Nitrite

| Parameter | Specification |

|---|---|

| Reactants | Ammonium Molybdate, Sodium Nitrite |

| Solution Concentrations | 1.0 g/L - 50 g/L |

| Na:Mo Atomic Molar Ratio | 2:1 |

| Temperature | Normal |

| Post-Precipitation | Aging (12 h), Washing (Distilled Water, Absolute Ethanol) |

| Final Product Form | White, flaky crystals |

This method is noted for its mild reaction conditions, ease of operation and control, and the uniformity of the resulting this compound particles. google.com

Drowning-Out Crystallization in Aqueous-Ethanol Solutions

Drowning-out crystallization is a method utilized for the synthesis of this compound (Na₂MoO₄) from aqueous solutions. This technique involves the addition of a water-miscible organic solvent, such as ethanol, to reduce the solubility of the salt, thereby inducing crystallization at room temperature. researchgate.netresearchgate.netdoaj.org This approach presents a more energy and water-efficient alternative to conventional evaporative crystallization methods. researchgate.netresearchgate.net

Research into this process demonstrates that the addition of ethanol significantly decreases the solubility of this compound in aqueous solutions. researchgate.netresearchgate.net For instance, the solubility of this compound is markedly reduced as the concentration of ethanol increases, facilitating the separation of the compound as well-crystalline particles. researchgate.net Studies have shown that the crystallization of this compound dihydrate (Na₂MoO₄·2H₂O) can be achieved in one or two stages. researchgate.netresearchgate.net

The process can be controlled by the volume of ethanol added. For example, crystallization can be achieved within 20 minutes with the addition of 25 vol% ethanol in a single stage, or within 40 minutes by adding 50 vol% ethanol, which may involve two operating stages for supersaturation control. researchgate.netresearchgate.net The crystallized phase has been identified through mass balancing and DRX (X-ray diffraction) analysis as this compound dihydrate (Na₂MoO₄·2H₂O). researchgate.netresearchgate.net

A key advantage of this method is the potential for significant reductions in operating costs, estimated to be around 32% to 50% lower compared to traditional evaporative crystallization. researchgate.netresearchgate.netdoaj.org This is primarily due to the lower energy requirements as the process is conducted at room temperature. researchgate.net Furthermore, the ethanol used in the process can be recovered from the aqueous solution through distillation and subsequently recycled, enhancing the economic and environmental viability of the method. researchgate.netresearchgate.netdoaj.org

Table 1: Effect of Ethanol Concentration on this compound Crystallization

| Ethanol Concentration (vol%) | Number of Stages | Crystallization Time (minutes) | Outcome |

|---|---|---|---|

| 25 | 1 | 20 | Crystallization of this compound dihydrate achieved. |

| 50 | 1 or 2 | 40 | Crystallization of this compound dihydrate achieved. |

This table summarizes the operational parameters for drowning-out crystallization of this compound using different ethanol concentrations as reported in research studies. researchgate.netresearchgate.net

Purity and Characterization of Synthesized this compound

The purity and structural characteristics of synthesized this compound are determined using a variety of analytical techniques. These methods are crucial for confirming the identity, crystalline phase, and purity level of the final product.

Common characterization techniques include:

X-ray Diffraction (XRD): Used to identify the crystalline phase of the synthesized product. For example, XRD spectra can confirm the formation of pure Na₂MoO₄·2H₂O. ustb.edu.cnustb.edu.cn The intensity of the diffraction peaks can also indicate the degree of crystallinity. ustb.edu.cn

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle shape of the this compound crystals. ustb.edu.cnustb.edu.cn

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used for elemental analysis to confirm the presence of sodium, molybdenum, and oxygen and to detect any elemental impurities. ustb.edu.cnustb.edu.cn

Raman Spectroscopy: This technique is used to analyze the vibrational modes of the molybdate ions. It is particularly useful for distinguishing between different crystal structures, such as the hexagonal and orthorhombic forms of this compound, by observing shifts in the oxygen-molybdenum stretching bands. kangwon.ac.krpostech.ac.kr

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectra can help identify the chemical bonds present in the compound, including those within the molybdate anion and the water of hydration in this compound dihydrate. ustb.edu.cn

X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique provides information on the elemental composition and chemical states of the elements on the surface of the synthesized material. ustb.edu.cnustb.edu.cn

The purity of this compound is influenced by the synthesis conditions. For instance, in alkali leaching methods, parameters such as the concentration of sodium hydroxide and the final pH of the solution can affect the leaching rate of molybdenum and the potential for co-precipitation of impurities. ustb.edu.cn Achieving an optimal pH is crucial; for example, a pH of 8 has been shown to yield a high leaching rate of 96.24% for Na₂MoO₄·2H₂O while helping to remove certain impurities. ustb.edu.cn

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Information Provided |

|---|---|

| X-ray Diffraction (XRD) | Crystalline phase identification and degree of crystallinity. ustb.edu.cnustb.edu.cn |

| Scanning Electron Microscopy (SEM) | Surface morphology and crystal shape. ustb.edu.cnustb.edu.cn |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and impurity detection. ustb.edu.cnustb.edu.cn |

| Raman Spectroscopy | Vibrational modes and differentiation of crystal structures. kangwon.ac.krpostech.ac.kr |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of chemical bonds. ustb.edu.cn |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. ustb.edu.cnustb.edu.cn |

This table outlines the common analytical methods used to characterize synthesized this compound and the type of information each method provides.

Commercial grades of this compound dihydrate for analytical use typically have a high purity, with assays often in the range of 99.5-103.0%. sigmaaldrich.com Analysis of such products reveals very low levels of impurities.

Table 3: Typical Purity Specifications for Analytical Grade this compound Dihydrate

| Parameter | Specification |

|---|---|

| Assay (precipitative titration) | 99.5 – 103.0 % |

| Chloride (Cl) | ≤ 0.005 % |

| Nitrate (B79036) (NO₃) | ≤ 0.005 % |

| Phosphate (B84403), Arsenate, Silicate (as PO₄) | ≤ 0.001 % |

| Sulfate (B86663) (SO₄) | ≤ 0.005 % |

| Iron (Fe) | ≤ 0.001 % |

| Ammonium (NH₄) | ≤ 0.001 % |

| Lead (Pb) | ≤ 0.001 % |

This table shows representative impurity limits for analytical grade this compound dihydrate, indicating a high level of purity. sigmaaldrich.com

Catalytic Applications and Mechanisms of Sodium Molybdate

Role in Industrial Catalysis

Molybdenum-based catalysts are extensively utilized in several key industrial sectors. refractorymetal.org Sodium molybdate (B1676688) often serves as a precursor to these active catalytic materials.

Hydrodesulfurization (HDS) is a critical process for removing sulfur from natural gas and refined petroleum products. acs.org Molybdenum sulfide (MoS₂) catalysts are the industry standard for this application. acs.org These catalysts are often promoted with cobalt or nickel to enhance their activity. refractorymetal.org In the HDS process, hydrogen reacts with organic sulfur compounds in the presence of the MoS₂ catalyst, cleaving the carbon-sulfur bonds and converting the sulfur into hydrogen sulfide (H₂S), which can then be easily removed. researchgate.netnih.gov The active sites for this reaction are located at the edges of the MoS₂ structure. nih.gov

Molybdate-based catalysts are effective in a variety of selective oxidation reactions. tue.nl For instance, multicomponent molybdate catalysts containing bismuth and molybdenum are used for the selective oxidation of olefins. tue.nl As a component in selective oxidation catalysts, molybdenum can facilitate the conversion of propylene, ammonia (B1221849), and air into acrylonitrile, a key monomer for plastics and textiles. refractorymetal.org The versatility of molybdenum compounds in these reactions stems from the metal's ability to exist in different oxidation states on the catalyst's surface. researchgate.net

The primary industrial method for producing formaldehyde is the catalytic oxidation of methanol (B129727), a process in which molybdenum-based catalysts are central. wikipedia.orgdtu.dk The most common method is the Formox process, which utilizes an iron molybdate catalyst, typically a mixture of iron(III) molybdate (Fe₂(MoO₄)₃) and molybdenum trioxide (MoO₃). wikipedia.orgmdpi.comresearchgate.net This mixed oxide catalyst is highly selective and active for the partial oxidation of methanol to formaldehyde. mdpi.comresearchgate.net The reaction is typically carried out at temperatures between 250–400 °C. wikipedia.org The presence of excess molybdenum oxide in the catalyst formulation is crucial for maintaining high selectivity and extending the catalyst's operational lifetime. dtu.dk Studies have also shown that the addition of sodium salts can influence the catalytic properties of the iron-molybdenum oxide catalysts in this process. mdpi.com

In the petroleum industry, the removal of sulfur impurities is essential to meet environmental regulations and prevent the poisoning of downstream catalysts. inspenet.com Molybdenum-based catalysts, often combined with cobalt and nickel, are widely used for this purpose in a process known as hydrotreating or hydrodesulfurization. refractorymetal.orginspenet.com These catalysts facilitate the reaction of hydrogen with organosulfur compounds found in crude oil fractions, converting them to hydrogen sulfide. refractorymetal.orgresearchgate.net The demand for molybdenum-based catalysts is expected to grow due to the increasing processing of high-sulfur crude oil. refractorymetal.org

Green Chemistry and Sustainable Catalysis

The principles of green chemistry encourage the use of catalysts to make chemical processes more efficient and environmentally benign. ajgreenchem.com Molybdate-based catalysts are finding applications in sustainable processes, contributing to the development of biofuels and the utilization of renewable resources. mdpi.com For instance, molybdate ionic liquids have been developed as halide-free, reusable catalysts for the fixation of carbon dioxide into epoxides. rsc.org

Sodium molybdate has been investigated and proven to be an effective heterogeneous catalyst for the production of biodiesel through the transesterification of vegetable oils. researchgate.netresearchgate.net This process involves reacting triglycerides from oils (like soybean or Camelina sativa oil) with an alcohol, typically methanol, to produce fatty acid methyl esters (FAME), the primary component of biodiesel. researchgate.netrsc.org

Using this compound as a solid, heterogeneous catalyst offers significant advantages over traditional homogeneous catalysts, such as being easily separated from the product mixture and the potential for reuse, which aligns with green chemistry principles. researchgate.netrsc.org Research has shown that high yields of biodiesel can be achieved under relatively mild conditions. The high Lewis acidity of the molybdate complex is thought to activate the alcohol's O-H bond, leading to a transient species with high nucleophilic character that facilitates the reaction. researchgate.net

Detailed research findings have identified optimal conditions for maximizing biodiesel yield using this compound catalysts.

| Oil Source | Catalyst | Methanol/Oil Ratio | Catalyst Amount | Temperature | Time | Max. Yield |

| Soybean Oil | Anhydrous this compound | 21:1 - 60:1 | 0.5 - 10.0% | Low Temperature | Short Time | > 95% researchgate.net |

| Camelina Sativa Oil | Modified this compound | 17:1 | 6% | 60 °C | 2.5 h | > 95% researchgate.net |

Biodiesel Production

Transesterification Reactions

This compound has demonstrated significant efficacy as a catalyst in transesterification reactions, particularly for the production of biodiesel from vegetable oils. researchgate.net Anhydrous this compound, utilized as a heterogeneous catalyst, has been shown to be highly efficient for the methanolysis of soybean oil, achieving yields of methyl esters greater than 95%. researchgate.net This process is advantageous due to its occurrence under relatively mild conditions, including low temperatures and normal pressure over short reaction times. researchgate.net

In a study utilizing Camelina sativa seed oil, a non-edible resource, modified this compound also proved to be a high-yielding heterogeneous catalyst for biodiesel production. researchgate.net Optimal conditions were identified to achieve a yield of over 95%, highlighting the catalyst's efficiency. researchgate.net The catalyst's performance in these reactions is attributed to the high Lewis acidity of the molybdenum(VI) complex. researchgate.netresearchgate.net

Interactive Data Table: Performance of this compound in Transesterification

| Feedstock | Catalyst | Methanol/Oil Molar Ratio | Catalyst Amount (%) | Temperature (°C) | Time (h) | Yield (%) | Recyclability |

| Soybean Oil | Anhydrous this compound | 21:1 - 60:1 | 0.5 - 10.0 | - | - | >95 | Yes |

| Camelina sativa Seed Oil | Modified this compound | 17:1 | 6 | 60 | 2.5 | >95 | Up to 5 cycles |

Heterogeneous Catalysis

A key advantage of this compound in catalytic applications is its function as a heterogeneous catalyst. researchgate.netresearchgate.nettandfonline.com This characteristic simplifies the process of product purification and allows for the recovery and reuse of the catalyst, which is both economically and environmentally beneficial. tandfonline.com In the transesterification of soybean oil, the anhydrous this compound catalyst was easily recovered and, after washing, demonstrated the capacity for recyclability in subsequent reactions with similar activity. researchgate.net Similarly, the modified this compound catalyst used for Camelina sativa oil methanolysis was recovered and reused for five cycles with comparable activity. researchgate.net

The heterogeneous nature of this compound has also been exploited in the synthesis of fine chemicals. For instance, this compound dihydrate has been used as a recyclable heterogeneous catalyst for the one-pot synthesis of benzopyranopyrimidine derivatives. tandfonline.com The catalyst could be easily separated from the reaction medium by water extraction and reused in subsequent runs with similar yields. tandfonline.com

Sustainable Synthesis of Fine Chemicals

This compound serves as an effective catalyst in the sustainable synthesis of fine chemicals, aligning with the principles of green chemistry by offering efficient, one-pot procedures under mild conditions. An exemplary application is the use of this compound dihydrate as a heterogeneous catalyst for the one-pot, pseudo-four-component synthesis of benzopyranopyrimidine derivatives. tandfonline.comtandfonline.com This method is noted for its efficiency and for avoiding harsh reaction conditions and complex workup procedures. tandfonline.comtandfonline.com Benzopyranopyrimidines are a class of compounds with significant pharmacological activities, and their efficient synthesis is of great interest in medicinal chemistry. tandfonline.com

The use of a recyclable heterogeneous catalyst like this compound in such multicomponent reactions enhances the sustainability of the process by minimizing waste and catalyst consumption. tandfonline.com

Advanced Catalytic Systems

This compound as a Precursor for Molybdenum-Based Catalysts

This compound is a valuable precursor for the synthesis of other important molybdenum-based compounds and catalysts. meghachem.org Molybdenum's catalytic properties are highly valued in the chemical industry, and this compound provides a convenient starting material for producing compounds such as molybdenum trioxide (MoO₃) and molybdenum disulfide (MoS₂). meghachem.org These materials have a broad spectrum of applications, ranging from lubricants to catalysts in petroleum refining and other chemical processes. meghachem.org

Modified this compound as Heterogeneous Catalysts

Modification of this compound can enhance its catalytic activity and applicability. Studies have shown that molybdenum compounds supported with potassium carbonate can be effective heterogeneous catalysts for the transesterification of vegetable oil to produce biodiesel. researchgate.net In one study, a modified this compound was synthesized and used as a heterogeneous solid catalyst for biodiesel production from Camelina sativa seed oil. researchgate.net This modified catalyst exhibited high efficiency, achieving over 95% yield under optimized conditions. researchgate.net The catalyst was also readily recoverable and reusable for multiple cycles, underscoring the benefits of its heterogeneous nature. researchgate.net

Mechanistic Studies of Catalytic Activity

The catalytic activity of this compound is primarily attributed to the properties of the molybdenum center. In transesterification reactions, the molybdenum(VI) complex exhibits high Lewis acidity. researchgate.netresearchgate.net This Lewis acidic character allows the catalyst to interact with the alcohol (e.g., methanol), specifically the O-H bond, leading to the formation of a transient species with high nucleophilic character. researchgate.netresearchgate.net This activated nucleophile then readily attacks the carbonyl group of the triglycerides, facilitating the transesterification process. researchgate.net

In the context of oxidation reactions, such as the epoxidation of unsaturated acids using hydrogen peroxide, kinetic studies have provided further mechanistic insights. The reaction is found to be first order with respect to both the substrate and the this compound catalyst, and zero order with respect to hydrogen peroxide. This suggests that the formation of an intermediate complex between the catalyst and the substrate is a key step in the reaction mechanism. The reaction is proposed to proceed via an electrophilic addition, a common mechanism in epoxidation reactions involving peracids.

Catalytic Decomposition of Hydrogen Peroxide by Molybdate

The catalytic decomposition of hydrogen peroxide by molybdate ions provides a clear illustration of an alternative reaction pathway, which is fundamental to understanding catalysis. When the colorless this compound solution is introduced to a colorless hydrogen peroxide solution, a series of observable changes occur, indicating the formation of intermediate species. sciepub.com

The reaction mechanism involves the formation of colored peroxo-molybdate complexes. Initially, the molybdate ion reacts with hydrogen peroxide to form the dark-red tetraperoxomolybdate ([Mo(O₂)₄]²⁻). sciepub.com This intermediate is relatively unstable and decomposes, leading to the formation of a yellow intermediate, diperoxomolybdate. sciepub.com Each decomposition step releases molecular oxygen, which can be observed as gas bubbles. sciepub.com The catalyst is regenerated in its original colorless molybdate form at the end of the reaction cycle. sciepub.com

Formation of the red tetraperoxomolybdate intermediate.

Decomposition of tetraperoxomolybdate to the yellow diperoxomolybdate, releasing oxygen.

Decomposition of diperoxomolybdate back to the colorless molybdate, releasing more oxygen.

These colored intermediates are the hallmark of this catalytic process, providing a visible representation of the alternative reaction path that has a lower activation energy than the uncatalyzed decomposition of hydrogen peroxide. sciepub.comsciepub.com It is possible to isolate the red sodium tetraperoxomolybdate intermediate by stabilizing it at low temperatures and precipitating it with ethanol, which confirms that the oxygen is produced from the decomposition of these peroxo species. sciepub.com

Table 1: Intermediates in Molybdate-Catalyzed Hydrogen Peroxide Decomposition

| Intermediate Species | Chemical Formula (Anion) | Color | Role in Catalytic Cycle |

| Tetraperoxomolybdate | [Mo(O₂)₄]²⁻ | Dark Red | First intermediate formed |

| Diperoxomolybdate | [Mo(O₂)₂(O)₂]²⁻ (example) | Yellow | Second intermediate formed from decomposition of tetraperoxomolybdate |

| Molybdate (regenerated) | [MoO₄]²⁻ | Colorless | Original and final state of the catalyst |

Chemical and Structural Changes in Methanol Dehydrogenation Catalysis

Information specifically detailing the chemical and structural changes of this compound as the sole catalyst in methanol dehydrogenation is not extensively available in the reviewed literature. Research in this area predominantly focuses on catalysts like iron molybdate or molybdenum oxides (MoO₃), where it is understood that amorphous surface layers of molybdenum oxide (MoOx) often constitute the active phase for the selective oxidation of methanol. dtu.dkcardiff.ac.ukacs.org In those systems, the catalyst surface undergoes dynamic changes, with molybdenum species potentially volatilizing and redepositing during the reaction. dtu.dkmdpi.comresearchgate.net However, a direct description of the structural evolution from the initial this compound (Na₂MoO₄) salt to the active catalytic species under methanol dehydrogenation conditions is not sufficiently detailed to meet the specific constraints of this article.

Lewis Acidity and Nucleophilic Character in Transesterification

This compound has demonstrated its utility as an efficient heterogeneous catalyst in the transesterification of triglycerides, a key reaction in the production of biodiesel. researchgate.netresearchgate.net The catalytic activity of the molybdate complex in this process is attributed to its high Lewis acidity. researchgate.netresearchgate.net

The mechanism of transesterification involves the reaction of triglycerides with an alcohol, typically methanol, to produce fatty acid methyl esters (FAMEs) and glycerol. nih.govpreprints.org The role of the this compound catalyst is to activate the alcohol. The molybdenum(VI) center of the molybdate complex acts as a Lewis acid, interacting with the hydroxyl (O-H) group of the alcohol. researchgate.netresearchgate.net This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom. researchgate.netresearchgate.net This activation of the alcohol facilitates its attack on the electrophilic carbonyl carbon of the triglyceride's ester group. masterorganicchemistry.com

This process leads to the formation of a tetrahedral intermediate, which then collapses to form the fatty acid methyl ester and a diglyceride. The process repeats for the remaining ester linkages in the glyceride backbone until the triglyceride is fully converted to FAMEs and glycerol. The use of a heterogeneous catalyst like this compound is advantageous as it can be easily recovered and potentially recycled for multiple reaction cycles. researchgate.netresearchgate.net

Table 2: Role of this compound in Transesterification

| Feature | Description | Mechanism |

| Catalyst | This compound (Na₂MoO₄) | Heterogeneous solid catalyst |

| Key Property | High Lewis Acidity of Molybdenum(VI) center | Acts on the O-H bond of the alcohol (e.g., methanol) |

| Effect on Reactant | Increased Nucleophilicity of Alcohol | Creates a transient species with a more nucleophilic oxygen |

| Overall Reaction | Triglyceride + Alcohol → Fatty Acid Alkyl Esters + Glycerol | Facilitates nucleophilic attack on the triglyceride's carbonyl carbon |

Agricultural and Plant Science Research

Sodium Molybdate (B1676688) as an Essential Micronutrient

Molybdenum is recognized as one of the essential micronutrients required for normal plant development. direct2farmer.compthorticulture.comrubamin.com Plants absorb molybdenum primarily in the form of the molybdate anion (MoO₄²⁻). cropaia.com Sodium molybdate, being highly soluble in water, serves as an effective and easily absorbed source of this essential element for plants when applied as a fertilizer or foliar spray. atamankimya.combakerandbaker.co.innoahchemicals.commeghachem.orgagriros.nl Adequate molybdenum levels in the soil are crucial to prevent deficiencies that can lead to poor plant growth and reduced yields. noahchemicals.com

Role in Nitrogen Metabolism and Fixation in Plants

A key function of molybdenum in plants is its direct involvement in nitrogen metabolism. atamankimya.comdirect2farmer.com Molybdenum is a critical component of several enzymes that catalyze important reactions related to nitrogen assimilation and utilization. cropaia.comdirect2farmer.compthorticulture.com

Molybdenum is particularly critical for leguminous crops such as soybeans, peas, beans, alfalfa, and peanuts. atamankimya.combakerandbaker.co.incropaia.comnoahchemicals.comdirect2farmer.commeghachem.orgagriros.nlatamanchemicals.com These plants form symbiotic associations with nitrogen-fixing bacteria (e.g., Rhizobium) in root nodules. bakerandbaker.co.incropaia.com Molybdenum is an essential component of the nitrogenase enzyme, which is vital for the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) within these root nodules. cropaia.comagriscigroup.us This process, known as biological nitrogen fixation, allows legumes to utilize atmospheric nitrogen, reducing the need for synthetic nitrogen fertilizers. bakerandbaker.co.incropaia.comnoahchemicals.comatamanchemicals.com this compound supplementation ensures sufficient molybdenum levels for efficient nitrogen fixation and healthy nodulation in these crops. bakerandbaker.co.in

In both leguminous and non-leguminous plants, molybdenum is essential for the activity of the enzyme nitrate (B79036) reductase. cropaia.comdirect2farmer.compthorticulture.com This enzyme catalyzes the first step in the assimilation of nitrate (NO₃⁻), converting it into nitrite (B80452) (NO₂⁻). cropaia.comdirect2farmer.compthorticulture.com Subsequently, nitrite is further reduced to ammonia. direct2farmer.commeghachem.orgpthorticulture.comrubamin.comagriros.nl This conversion process is vital for plants that take up nitrogen in the form of nitrates from the soil. atamankimya.com A lack of molybdenum can lead to the accumulation of unused nitrates in the plant. atamankimya.comlmiab.com

The ammonia produced through the reduction of nitrates and nitrogen fixation is then used by plants for the synthesis of amino acids. atamankimya.comnoahchemicals.comdirect2farmer.commeghachem.orgrubamin.comagriros.nlatamanchemicals.comanandagrocare.com Amino acids are the building blocks of proteins and are essential for various metabolic processes, growth, and development in plants. bakerandbaker.co.inrubamin.com Molybdenum-dependent enzymes contribute to protein synthesis and amino acid metabolism. bakerandbaker.co.in

Impact on Crop Yield and Quality

Ensuring optimal molybdenum levels through the application of this compound can lead to enhanced crop yield and improved nutritional value. bakerandbaker.co.innoahchemicals.comimoa.infofrontiersin.org For instance, studies have shown that applying this compound can significantly increase the yield of various crops. imoa.infofrontiersin.org Research on soybean intercropped with maize demonstrated that the application of this compound at a specific rate significantly improved growth attributes, yield, and grain nutrient content, including NPK and Mo. frontiersin.org

Table 1: Impact of Molybdenum Application on Soybean in Maize-Soybean Intercropping (Example Data from Research) frontiersin.org

| Parameter | Control Treatment (0 g ha⁻¹) | Mo Application (120 g ha⁻¹) - Year 1 | Mo Application (120 g ha⁻¹) - Year 2 |

| Leaf Area Index (LAI) | Base Value | +434% | +441% |

| Total Plant Biomass | Base Value | +430% | +461% |

| Transpiration Rate | Base Value | +15% | +18% |

| Stomatal Conductance | Base Value | +9% | +11% |

| Yield | Base Value | +15% | +20% |

| Total Grain Yield (kg ha⁻¹) | - | 626.0 | 725.3 |

| Grain N Content (mg kg⁻¹) | - | 1.15 | 1.27 |

| Grain P Content (mg kg⁻¹) | - | 0.22 | 0.25 |

| Grain K Content (mg kg⁻¹) | - | 0.83 | 0.90 |

| Grain Mo Content (mg kg⁻¹) | - | 68.94 | 72.18 |

Note: Percentage increases are relative to the control treatment.

Disease Resistance and Environmental Stress Response

Proper molybdenum nutrition can enhance a plant's resilience to both biotic and abiotic stresses. Molybdenum is a component of enzymes involved in stress resistance. nutri-tech.com.au For instance, aldehyde oxidase, a molybdoenzyme, is necessary for the synthesis of abscisic acid (ABA), a plant hormone involved in responses to environmental stresses like drought. nutri-tech.com.aunih.govresearchgate.net Sulfite (B76179) oxidase, another molybdoenzyme, helps convert toxic sulfites into sulfates, which are beneficial for plants. nutri-tech.com.au Adequate molybdenum levels can strengthen a plant's immune system, potentially reducing susceptibility to diseases caused by pathogens. cyclebiostimulants.com Studies suggest that molybdenum can improve plant tolerance to stresses such as heavy metal toxicity, drought, and oxidative stress. researchgate.netcyclebiostimulants.comcurresweb.com It has also shown a positive influence on improving cold tolerance in certain crops. biomedres.us

Application Methods in Agriculture

This compound's high water solubility makes it suitable for various application methods in agriculture to deliver molybdenum to crops. atamankimya.commeghachem.orgmeghachem.orgbisley.biz

Foliar Sprays

Foliar application involves spraying a solution containing this compound directly onto plant leaves. atamankimya.commeghachem.orgtyphoonplantprotection.comlmiab.com This method is considered effective for supplying the small quantities of molybdenum required by plants, as molybdenum is mobile within the plant. incitecpivotfertilisers.com.au Foliar sprays can rapidly alleviate deficiency symptoms and support crop growth, particularly in vegetable crops susceptible to molybdenum deficiency. icl-growingsolutions.comincitecpivotfertilisers.com.autnau.ac.in Studies have shown that foliar application of this compound can increase molybdenum concentration in plant tissues and improve yield components, such as fruitset in grapes. fao.org

Soil Amendment

This compound can be applied directly to the soil as an amendment to correct molybdenum deficiencies and ensure sustained nutrient availability. meghachem.orgnoahchemicals.comnih.gov It can be applied in the planting furrow or mixed with other fertilizers. atamankimya.comincitecpivotfertilisers.com.aunsw.gov.au This method allows the molybdenum to be absorbed by plant roots from the soil solution. meghachem.org

Seed Treatment

Seed treatment involves applying this compound directly to the seeds before planting. atamankimya.comtyphoonplantprotection.comavima.co.za This method provides the young seedling with an initial supply of molybdenum, which can be particularly effective for crops like legumes that have a high requirement for this nutrient during establishment and nodulation. incitecpivotfertilisers.com.aubeeflambnz.com Research suggests that seed treatment with molybdate can be a more effective method than soil application for increasing yield in some crops. agriscigroup.us

Hydroponic Farming

This compound is also suitable for use in hydroponic farming systems. atamankimya.commeghachem.orgbisley.biz In hydroponics, plants receive nutrients directly from a water-based solution. meghachem.orgbisley.biz The high solubility of this compound makes it an ideal component of these nutrient solutions, ensuring that molybdenum is readily available for plant uptake in soil-less environments. atamankimya.commeghachem.orgbisley.biz

Compound Information

| Compound Name | PubChem CID |

| This compound | 23665514 |

Data Tables

Table 1: Examples of Yield Increases with Molybdenum Application

| Crop | Application Method | Molybdenum Source | Observed Effect | Source |

| Mandarin | Foliar Spray | This compound | Increased fruit yield by 37% | imoa.info |

| Rapeseed | Foliar Spray | Molybdate-based | Increased yield from 1.76 to 1.89 tonnes per hectare | imoa.info |

| Chickpea | Seed Priming | This compound | Yield increase up to 27% (pot study), 20% (field) | agriscigroup.us |

| Chickpea | Seed Priming | This compound | Yield increase 37%-90% over untreated control | agriscigroup.us |

| Common Bean | Seed Priming | This compound | Improved nitrogen fixation, dry matter, yield, nodulation | agriscigroup.us |

| Wheat | Seed Treatment | Molybdenum | Yield increase by 15.79% compared to soil application | agriscigroup.us |

| Soybean | Exogenous Application | Mo | Significantly improved growth and yield under shading stress | frontiersin.org |

| Merlot Grapevines | Foliar Spray | This compound | Increased yield of Mo-deficient vines due to improved fruitset | fao.org |

Table 2: Molybdenum Application Rates in Pastures

| Molybdenum Concentration (% Mo) | This compound Solution Addition Rate ( kg/t ) | This compound Solution Addition Rate (L/t) |

| 0.025 | 2.15 | 1.65 |

| 0.05 | 4.3 | 3.3 |

Note: Typical molybdenum application rates in pasture are 25 – 100 g/ha Mo. incitecpivotfertilisers.com.au

Table 3: Molybdenum Application Frequency in Pastures

| Quantity of Molybdate Applied Per Hectare | Period for Which No Further Application Will Be Necessary |

| More than 150 g | 4 to 5 years |

Note: Repeat applications may be required as frequently as every 3 to 4 years or as infrequently as once every 8 to 10 years, depending on various factors. incitecpivotfertilisers.com.au

Molybdenum Toxicity in Plants and Soil Management

While molybdenum (Mo) is an essential micronutrient for plant growth, particularly for nitrogen metabolism in legumes, excessive levels can lead to toxicity. Molybdenum toxicity in plants is considered relatively rare under typical agricultural conditions compared to deficiencies, but it can occur in specific soil types or due to excessive application of Mo-containing fertilizers cabidigitallibrary.orgtfi.org. The primary concern with elevated plant Mo levels is often not direct phytotoxicity causing severe yield loss, but rather the accumulation of Mo in plant tissues to concentrations that are toxic to grazing animals, particularly ruminants, leading to a condition known as molybdenosis tfi.orgmsdvetmanual.com.

Symptoms of Molybdenum Toxicity in Plants

Symptoms of molybdenum toxicity in plants are generally less pronounced and less common than deficiency symptoms cabidigitallibrary.orgresearchgate.net. When toxicity does occur, the visible symptoms can include a general yellowing or orange-yellow chlorosis, sometimes with brownish tints, often starting in the youngest leaves researchgate.netcambridge.org. Other reported symptoms include marginal leaf scorch and abscission, yellowing or browning of leaves, and depressed tillering researchgate.netspectrumanalytic.com. In some plants, such as flax, tomato, and Solanum nodiflorum, a characteristic golden color on the leaves has been observed researchgate.net. Excess Mo can also induce iron deficiency chlorosis in certain crops like soybean, flax, and pea plants researchgate.net. Research has indicated that high Mo concentrations can decrease shoot growth and yield in various species, including tomato, oilseed rape, red clover, and ryegrass researchgate.net. Stunted growth and reduced root development have also been noted as toxicity symptoms researchgate.netnih.gov. While plants are generally resistant to high Mo concentrations, toxic levels (e.g., 135 mg/kg Mo dry weight) have been reported in the leaves and shoots of young spring barley researchgate.netnih.gov.

Factors Affecting Molybdenum Toxicity in Soil

The availability and potential toxicity of molybdenum in soil are significantly influenced by several soil properties. Soil pH is a critical factor, as molybdenum is the only micronutrient whose availability increases as soil pH rises tfi.orgspectrumanalytic.comteagasc.ie. At soil pH values above 6.5, the increased availability of Mo can lead to unnecessary uptake by crops and potential toxicity to grazing animals spectrumanalytic.com. Conversely, at pH levels below 6.0, Mo availability is rapidly reduced due to fixation by iron and aluminum oxides spectrumanalytic.com. Liming of acid soils is a common practice to increase pH and can consequently increase Mo availability, potentially leading to undesirably high Mo contents in pastures tfi.orgteagasc.ie.

Other soil factors influencing Mo availability include organic matter content, clay content, and drainage status teagasc.iecore.ac.uk. Soil saturation is believed by some researchers to slightly increase Mo availability spectrumanalytic.com. Nutrient interactions also play a role. Applications of phosphorus have been shown to increase the Mo content of plants in some research, thought to be due to phosphorus reducing the adsorption of Mo compounds in the soil spectrumanalytic.comteagasc.ie. Conversely, the application of sulfate (B86663) can decrease molybdenum uptake by plants spectrumanalytic.comresearchgate.netteagasc.ie.

Specific soil types are more prone to high molybdenum levels and associated toxicity. These include peat, muck, and shale soil types, as well as reclaimed coastal swamps and inland peat swamps msdvetmanual.comagriculture.vic.gov.au. Soils analyzing greater than 0.3 mg/kg extractable Mo are often regarded as molybdeniferous, with the potential for toxicity depending on other soil factors teagasc.ie.

Soil Management for Molybdenum Toxicity

Managing molybdenum toxicity primarily involves addressing the soil conditions that enhance Mo availability. Since high soil pH significantly increases Mo uptake, careful management of liming is crucial in areas with naturally high soil Mo levels tfi.orgteagasc.ie. Avoiding excessive liming in such areas can help mitigate the risk of Mo toxicity in plants and subsequent molybdenosis in animals.

In soils with high available Mo, particularly those with high pH, strategies may focus on reducing plant uptake. Research has shown that the addition of sulfate can decrease Mo uptake by plants spectrumanalytic.comresearchgate.netteagasc.ie. While not a direct soil amendment for toxicity in plants themselves, managing the copper-molybdenum balance in the diet of grazing animals is the primary method to counteract molybdenosis caused by high Mo in forage msdvetmanual.com. Soil application of copper is generally not effective in counteracting the animal problem teagasc.ie.

Predicting molybdenum toxicity to plants based on soil properties has been investigated. Studies have found that soil organic carbon or ammonium-oxalate extractable iron oxides can be good predictors of the 50% effective dose (ED50) of Mo in different soils, explaining a significant portion of the variance in toxicity levels for some plant species researchgate.netrothamsted.ac.uk. For risk assessment, normalizing Mo toxicity values for plants using soil amorphous iron oxide concentrations has been suggested rothamsted.ac.uk.

Detailed research findings highlight the variability in plant response to molybdenum toxicity depending on soil type, season, and crop variety researchgate.netrothamsted.ac.uk. For example, tomatoes showed little outward sign of poisoning on ordinary loam with heavy doses of this compound, while on certain light and fen soils, plants were killed or seriously injured by lower doses researchgate.netrothamsted.ac.uk. Flax and Solanum nodiflorum also showed varying degrees of damage on different soils researchgate.netrothamsted.ac.uk. Composting loam with peat has been observed to reduce molybdenum toxicity, although not consistently researchgate.netrothamsted.ac.uk.

While specific quantitative data on molybdenum toxicity thresholds in various plants can vary depending on the study and experimental conditions, research provides insights into levels that can cause adverse effects.

| Plant Species | Observed Toxicity Symptom | Approximate Mo Concentration in Plant Tissue (mg/kg dry weight) | Source |

| Young Spring Barley | Toxic levels, unspecified symptoms | 135 | researchgate.netnih.gov |

| Cress | Stunted roots, reduced plant growth | >35.8 (at 150 µg/L Mo in solution) | nih.gov |

| Cress | Stunted roots, reduced plant growth | 821 (at 7000 µg/L Mo in solution) | nih.gov |

| Alfalfa | Intense yellowing of leaves | Very high rates of Mo application | cambridge.org |

| Various Crops | Golden color on leaves (Flax, Tomato, S. nodiflorum) | Heavier dressing of molybdate in soil | researchgate.netrothamsted.ac.uk |

| Tomato, Oilseed Rape, Red Clover, Ryegrass | Decreased shoots and yields | High concentrations | researchgate.net |

Note: The Mo concentrations listed are approximate and can vary based on soil type, experimental conditions, and plant part analyzed. The "High concentrations" and "Heavier dressing" entries indicate that specific quantitative data in mg/kg was not provided in the source snippet for those observations.

Further investigation is needed to fully understand the complex interactions between soil, molybdenum, and different crops, particularly regarding soil acidity, climatic conditions, and nutritive deficiencies, to accurately predict the relative toxicity of molybdenum to plant growth researchgate.netrothamsted.ac.uk.

Biomedical and Health Research Perspectives

Molybdenum as an Essential Trace Element for Human Health

Molybdenum is an essential trace mineral vital for human health, acting as a crucial component for a number of key enzymes. harvard.eduhealthline.com The body contains about 0.07 mg of molybdenum per kilogram of body weight, with the highest concentrations found in the liver, kidneys, and bones. harvard.eduwikipedia.org This trace element is a constituent of the molybdenum cofactor (Moco), which is indispensable for the function of several enzymes that catalyze critical metabolic reactions. nih.govnih.gov These enzymes are involved in the breakdown of sulfur-containing amino acids, purines, and other compounds. harvard.edunih.gov

The primary role of molybdenum in the body is to serve as a cofactor for enzymes that facilitate redox reactions. nih.gov In these reactions, molybdenum cycles between its +4 and +6 oxidation states, enabling the transfer of oxygen atoms and electrons. nih.gov Four major molybdenum-dependent enzymes have been identified in mammals: sulfite (B76179) oxidase, xanthine (B1682287) oxidoreductase, aldehyde oxidase, and the mitochondrial amidoxime (B1450833) reducing component. wikipedia.orgnih.gov

A deficiency in molybdenum is exceedingly rare in humans, primarily because it is readily available in a variety of foods. harvard.eduhealthline.com Legumes, grains, and organ meats are particularly rich sources. healthline.com However, rare genetic disorders that impair the body's ability to synthesize the molybdenum cofactor can lead to a functional molybdenum deficiency. harvard.edunih.gov This results in the inability to metabolize sulfites and other compounds, leading to severe neurological damage and other serious health issues. harvard.educhemijournal.com

Conversely, molybdenum toxicity is also uncommon from dietary sources as the kidneys are efficient at excreting any excess. harvard.edu Cases of toxicity have been reported in occupational settings with high exposure levels, such as mining and metalwork, leading to symptoms like joint pain and elevated uric acid levels. harvard.edu

Table 1: Key Molybdenum-Dependent Enzymes in Humans

| Enzyme | Primary Function |

|---|---|

| Sulfite Oxidase | Catalyzes the conversion of sulfite to sulfate (B86663), a crucial step in the metabolism of sulfur-containing amino acids. wikipedia.org |

| Xanthine Oxidase | Involved in the breakdown of purines to uric acid. wikipedia.orgnih.gov |

| Aldehyde Oxidase | Metabolizes various aldehydes and nitrogen-containing heterocyclic compounds. wikipedia.orgacs.org |

| Mitochondrial Amidoxime Reducing Component (mARC) | Participates in the reduction of N-hydroxylated compounds and has a role in drug metabolism. nih.govnih.gov |

Role of Molybdoenzymes in Biological Functions

Molybdoenzymes are a class of enzymes that require a molybdenum cofactor for their catalytic activity. nih.gov In humans, these enzymes play pivotal roles in various metabolic pathways. wikipedia.org

Aldehyde oxidase (AO) is a cytosolic enzyme that belongs to the molybdoflavoprotein family, which also includes xanthine oxidase. nih.gov It is primarily found in the liver, but also has activity in the lungs, kidneys, and gastrointestinal tract. wikipedia.orgacs.org AO has a broad substrate specificity and is involved in the metabolism of a wide array of compounds, including both endogenous molecules and xenobiotics such as drugs. wikipedia.orgimoa.info

The primary function of aldehyde oxidase is to catalyze the oxidation of aldehydes into carboxylic acids. wikipedia.org It also facilitates the hydroxylation of some nitrogen-containing heterocyclic compounds. wikipedia.orgimoa.info This enzymatic activity is crucial for the phase I metabolism of several drugs in the liver, contributing significantly to their clearance from the body. wikipedia.org The reaction mechanism involves the molybdenum cofactor at the enzyme's active site. acs.org

Xanthine oxidase (XO) is an enzyme that plays a critical role in the catabolism of purines. wikipedia.orgnih.gov It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then further catalyzes the oxidation of xanthine to uric acid. wikipedia.orgpatsnap.com This two-step process is the final stage of purine (B94841) degradation in humans and other primates. ebi.ac.uk

The activity of xanthine oxidase is directly proportional to the amount of molybdenum in the body. wikipedia.org The enzyme is a homodimer and utilizes a molybdenum cofactor in its active site to facilitate the oxidative reactions. ebi.ac.uk Elevated production of uric acid due to high xanthine oxidase activity can lead to conditions such as gout, a form of inflammatory arthritis caused by the deposition of urate crystals in the joints. nih.govpatsnap.com

Sulfite oxidase is a vital enzyme located in the mitochondria of eukaryotic cells. wikipedia.org Its primary function is to catalyze the oxidation of sulfite to sulfate, which is the final step in the metabolism of sulfur-containing amino acids like cysteine and methionine. wikipedia.orgimoa.info This reaction is essential for detoxifying sulfite, which can be harmful if it accumulates in the body. williams.edu

The enzyme is a homodimer, with each subunit containing a molybdenum cofactor and a heme group. wikipedia.orgproteopedia.org The oxidation of sulfite occurs at the molybdenum center, where an oxygen atom is transferred from water to sulfite to form sulfate. wikipedia.orgebi.ac.uk The electrons generated in this process are then transferred to the electron transport chain via cytochrome c, contributing to ATP production. wikipedia.org A deficiency in sulfite oxidase, either due to a genetic defect in the enzyme itself or in the synthesis of the molybdenum cofactor, can lead to severe neurological damage and is often fatal in infancy. wikipedia.orgmedscape.com

The mitochondrial amidoxime reducing component (mARC) is the most recently identified molybdenum-containing enzyme in mammals. nih.govacs.org Mammalian genomes typically contain two genes for this enzyme, MARC1 and MARC2. nih.govimoa.info These enzymes are located on the outer mitochondrial membrane and function as part of a three-component enzyme system that also includes cytochrome b5 and NADH-cytochrome b5 reductase. nih.govplos.org

The primary known function of mARC is to catalyze the reduction of a variety of N-hydroxylated compounds. nih.govnih.gov This activity is important for the metabolism of certain prodrugs and for the detoxification of toxic N-hydroxylated base analogues. nih.govacs.org Research suggests that mARC enzymes, particularly MARC2, play a significant role in N-reductive biotransformation in the body. nih.gov There is also emerging evidence linking mARC to lipid metabolism and energy homeostasis. nih.govimoa.info

The molybdenum cofactor (Moco) is essential for the function of all molybdoenzymes in humans. nih.gov Its biosynthesis is a highly conserved and complex multi-step process that involves several enzymes. nih.govrsc.org The synthesis can be broadly divided into three main stages in eukaryotes. rsc.orgresearchgate.net

The first step involves the conversion of guanosine (B1672433) triphosphate (GTP) into a precursor molecule called cyclic pyranopterin monophosphate (cPMP). rsc.orgresearchgate.net In the second step, two sulfur atoms are inserted into cPMP to form molybdopterin (MPT), which is the organic framework of the cofactor. rsc.orgresearchgate.net The final step is the insertion of a molybdenum atom, in the form of molybdate (B1676688), into MPT to create the active Molybdenum cofactor. nih.govnih.gov

A deficiency in any of the genes responsible for Moco synthesis leads to a pleiotropic loss of all molybdoenzyme activities, resulting in a severe and usually fatal metabolic disorder. nih.govnih.gov

Antioxidant and Cytoprotective Effects of Sodium Molybdate

This compound has been investigated for its potential antioxidant and cytoprotective properties. researchgate.net Research suggests that it may play a role in enhancing antioxidant defense systems. researchgate.net Studies in diabetic rat models have indicated that oral administration of this compound can lead to an increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as an increase in reduced glutathione (GSH). researchgate.net This suggests that this compound may help protect against lipid peroxidation and support antioxidant systems. researchgate.net

In vitro and in vivo studies in mouse and rat cells have shown that this compound can act as an antioxidant and cytoprotectant. researchgate.net Furthermore, research on this compound nanoparticles has demonstrated their capacity as effective radical scavengers. rsc.org These nanoparticles have shown excellent radical scavenging activity in aqueous solutions. rsc.org In vitro studies using Hep G2 cells have also confirmed the antioxidant capacity of these nanoparticles without inducing cytotoxicity, highlighting their potential for biomedical applications aimed at reducing oxidative stress. rsc.org

Research on Specific Physiological Impacts

Effects on Trophoblast Cell Physiology and Gene Expression In Vitro

Research on the effects of this compound on placental cells has been conducted using an immortalized trophoblast cell line (HTR8-SVneo) to understand its impact on placental function. mdpi.comnih.govxjtlu.edu.cn In these in vitro studies, trophoblast cells were cultured with this compound at concentrations ranging from 10 nM to 1 mM. mdpi.comnih.gov The results showed that this compound did not adversely affect cell growth or viability across this concentration range. mdpi.comnih.govxjtlu.edu.cn

Supplementation with this compound was found to influence several gene pathways, including those involved in molybdoenzyme expression, molybdenum cofactor synthesis, antioxidant response, and angiogenesis. mdpi.comnih.gov Notably, the effects on gene expression varied depending on the dose. mdpi.comnih.gov For instance, this compound supplementation was observed to decrease the expression of genes associated with angiogenesis and proliferation, such as WNT2 and matrix metalloprotease 9, while increasing the expression of DKK1, a Wnt antagonist, and the anti-angiogenic signaling molecule ALK1. mdpi.com These findings suggest that this compound can inhibit angiogenesis signaling at the gene expression level in vitro. mdpi.com

Interactive Data Table: Effect of Molybdate Salts on Trophoblast Cell Viability

| Molybdate Salt | Concentration | Effect on Cell Viability |

| This compound | 10 nM - 1 mM | No effect on cell growth or viability. mdpi.comnih.govxjtlu.edu.cn |

| Ammonium (B1175870) Molybdate | 1 mM | Significantly decreased cell growth and viability. mdpi.comnih.govxjtlu.edu.cn |

Impact on Oxidative Stress in Model Organisms

The impact of this compound on oxidative stress has been examined in the model organism Drosophila melanogaster. nih.govnih.govresearchgate.net In these studies, flies were exposed to various concentrations of this compound in their food (0.025, 0.5, or 10 mM). nih.govresearchgate.net The results indicated a dose-dependent effect on oxidative stress markers and antioxidant enzyme activities. researchgate.net

At lower concentrations (0.025 and 0.5 mM), dietary molybdenum did not significantly affect markers of oxidative stress such as protein thiols (PT), carbonyl proteins (CP), and lipid hydroperoxides (LOOH). nih.gov However, at the highest concentration of 10 mM, there was a clear indication of oxidative stress development. nih.gov For instance, the exposure to 10 mM this compound led to a decrease in the content of protein thiols in adult flies of both sexes. nih.gov

Interestingly, the response to this compound exposure was sexually dimorphic. In male flies, molybdate increased the content of low molecular mass thiols and the activities of several antioxidant enzymes, including catalase, superoxide dismutase, glutathione-S-transferase, and glucose-6-phosphate dehydrogenase. nih.govsemanticscholar.org In contrast, the activities of these enzymes were not affected in females. nih.govsemanticscholar.org Furthermore, males exposed to molybdate showed lower levels of carbonyl proteins, while females exhibited higher levels. nih.gov These findings suggest that low levels of molybdate in the diet can enhance antioxidant capacity, which could be potentially beneficial in pathologies associated with oxidative stress. nih.govsemanticscholar.org

Interactive Data Table: Effects of this compound on Oxidative Stress Markers in Drosophila melanogaster

| Concentration | Effect on Protein Thiols | Effect on Carbonyl Proteins (Males) | Effect on Carbonyl Proteins (Females) | Effect on Lipid Hydroperoxides (Males) | Effect on Lipid Hydroperoxides (Females) |

| 0.5 mM | No significant effect. nih.gov | 16% decrease. nih.gov | 22% increase. nih.gov | 26% increase. nih.gov | ~22% increase. nih.gov |

| 10 mM | Decreased in both sexes. nih.gov | 24% decrease. nih.gov | 33% increase. nih.gov | 45% increase. nih.gov | ~22% increase. nih.gov |

Mitigation of Cadmium-Related Testicular Damage

Studies have investigated the protective effects of this compound against testicular toxicity induced by cadmium chloride (CdCl₂) in adult Wistar rats. researchgate.netnih.gov Cadmium is a known environmental and industrial pollutant that can adversely affect tissues such as the testes. researchgate.netnih.govfrontiersin.org In these studies, rats were administered cadmium chloride to induce testicular damage, and the effects of subsequent treatment with this compound were evaluated. researchgate.netnih.gov

The results demonstrated that the administration of this compound to rats with cadmium-induced infertility significantly mitigated the negative impacts on sperm parameters, including appearance, concentration, and motility. researchgate.netnih.gov Furthermore, this compound treatment was found to reduce the production of malondialdehyde (MDA), a marker of oxidative stress, and enhance the activities of antioxidant enzymes in the testicular homogenates. researchgate.netnih.gov These biochemical findings were supported by histopathological examinations of the testicular tissue. researchgate.netnih.gov

Considerations in Medical Applications

Use in Pharmaceutical Synthesis and Drug Stabilization

This compound is utilized in the pharmaceutical industry in various capacities. noahchemicals.comlcrl.net It serves as a catalyst in chemical reactions, enabling the efficient synthesis of a range of drugs and therapeutic agents with high purity and efficacy. noahchemicals.com

Beyond its role in synthesis, this compound is also important for drug stabilization and delivery. noahchemicals.com It can be used to enhance the stability of active pharmaceutical ingredients, helping to ensure their effectiveness over time. noahchemicals.com Additionally, this compound is used in the formulation of dietary and nutritional supplements to provide the essential trace element molybdenum for human health. noahchemicals.comglobalrx.com It is a component in the preparation of trace mineral supplements and can be included in intravenous nutrition solutions. globalrx.com

Dietary Supplement Formulations

This compound is utilized in the formulation of dietary supplements to provide the essential trace element molybdenum. noahchemicals.comglobalrx.com Molybdenum is crucial for human health as it functions as a cofactor for several vital enzymes involved in the metabolism of sulfur-containing amino acids and the production of uric acid. globalrx.commetabolics.com Its inclusion in compounded nutritional supplements helps to address and prevent molybdenum deficiencies, thereby supporting the body's natural biochemical processes. noahchemicals.comglobalrx.com

Formulations may come in various forms, such as capsules, and are also incorporated into intravenous nutrition solutions. globalrx.commetabolics.com These supplements are designed to provide a bioavailable source of molybdenum to the body. atamanchemicals.com While many foods like legumes, grains, and some vegetables are natural sources of molybdenum, supplements offer a standardized amount of the mineral. metabolics.commeghachem.org

Table 1: Examples of Molybdenum Content in Dietary Sources

| Food Source | Typical Molybdenum Content |

|---|---|

| Legumes (e.g., beans, lentils, peas) | High |

| Whole Grains | High |

| Nuts | Common Source |

| Leafy Vegetables (e.g., spinach) | Variable |

| Drinking Water | Variable |

Research on Molybdenum Deficiency Correction

Research has demonstrated the efficacy of this compound in correcting molybdenum deficiencies. In agricultural science, studies have shown that applying this compound to molybdenum-deficient soils or directly to plants can rescue crops from deficiency symptoms and significantly improve yield. nih.govadelaide.edu.au For instance, research on cauliflower demonstrated that the "whiptail" phenotype, a classic sign of molybdenum deficiency, could be overcome by adding molybdenum to the soil. nih.gov Similarly, in viticulture, foliar sprays of this compound on molybdenum-deficient Merlot vines were shown to increase the vine's molybdenum status and improve fruitset, leading to higher yields. adelaide.edu.auresearchgate.net

In the context of human health, molybdenum deficiency is rare but can have serious consequences. This compound is used in clinical settings, particularly in compounded formulations for total parenteral nutrition, to correct deficiencies in patients who cannot absorb nutrients through the digestive tract. globalrx.com The compound serves as a reliable source of molybdenum, an essential component for enzymes such as sulfite oxidase, xanthine oxidase, and aldehyde oxidase, which are critical for metabolizing sulfur amino acids like methionine and cysteine. metabolics.com

Antitumorigenic Properties in Ovarian Cancer Cells

Recent biomedical research has identified this compound as a compound with potential therapeutic applications in oncology, specifically concerning ovarian cancer. nih.gov Studies have shown that this soluble molybdenum compound can inhibit the growth of ovarian cancer cells. nih.govresearchgate.net This antitumorigenic effect is linked to its ability to induce distinct forms of programmed cell death, positioning it as a candidate for new therapeutic strategies against this malignancy, which is often characterized by chemotherapy resistance. nih.govresearchgate.net

Induction of Ferroptosis and Apoptosis

Research indicates that this compound exerts its anticancer effects on ovarian cancer cells by simultaneously inducing two types of cell death: ferroptosis and apoptosis. nih.govresearchgate.net Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. researchgate.netfrontiersin.org this compound promotes this process by increasing the labile iron pool (LIP) and depleting glutathione (GSH), a key antioxidant that protects cells from oxidative damage. nih.govresearchgate.net